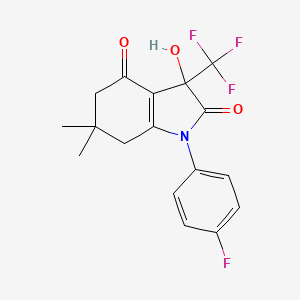

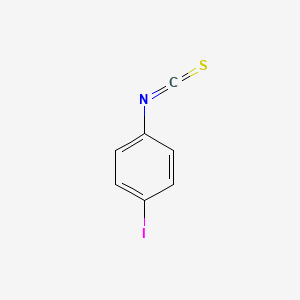

4-Iodophényl isothiocyanate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 4-Iodophenyl isothiocyanate and related isothiocyanates has been a focus of research due to their promising applications. A common method involves forming a dithiocarbamate salt, followed by desulfurization to yield the isothiocyanate. Various desulfurization agents have been used, including thiophosgene, lead nitrate, and molecular iodine, highlighting the diverse approaches to synthesizing isothiocyanates efficiently and environmentally friendly ways (Eschliman & Bossmann, 2019).

Molecular Structure Analysis

Research on the molecular structure of isothiocyanates has shown that they can exhibit different reactivities and form various cyclic and heterocyclic structures when reacted with other chemical entities. For example, peculiar reactivity has been observed when isothiocyanates react with pentaphenylborole, leading to the formation of unique heterocyclic compounds (Huang & Martin, 2016).

Chemical Reactions and Properties

Isothiocyanates, including 4-Iodophenyl isothiocyanate, participate in various chemical reactions, forming complex structures and exhibiting neuroprotective properties. Their ability to reduce cell death in vitro and show neurotrophic properties has been confirmed in neurodegeneration models (Wellejus et al., 2012).

Physical Properties Analysis

The physical properties of isothiocyanates, such as mesogenic and dielectric characteristics, have been explored in the context of their potential for formulation in nematic mixtures. The influence of molecular structure on phase transition temperatures, nematic range, and other physical properties has been a subject of study, indicating the significant role of core substitution in determining these properties (Szczuciński et al., 2015).

Chemical Properties Analysis

The chemical properties of 4-Iodophenyl isothiocyanate and its derivatives have been extensively researched, focusing on their reactivity, potential for forming diverse molecular structures, and application in synthesis and catalysis. Studies have shown efficient methods for modifying peptides with isothiocyanates, facilitating mass spectrometry analysis and structural characterization of peptides (Lambeth & Julian, 2021).

Applications De Recherche Scientifique

Synthèse Organique

Le 4-Iodophényl isothiocyanate est utilisé en synthèse organique . Il est impliqué dans un processus monotope pour la préparation d’une large gamme d’isothiocyanates d’alkyle et d’aryle à partir de leurs amines primaires correspondantes en conditions aqueuses . Ce processus synthétique implique une génération in situ d’un sel dithiocarbamate à partir du substrat aminé en réagissant avec CS2, suivie d’une élimination pour former le produit isothiocyanate .

Composé Neuroprotecteur

Le this compound a été étudié pour ses propriétés neuroprotectrices . Il a été utilisé dans différents modèles de neurodégénérescence . Le potentiel du composé dans ce domaine pourrait conduire à de nouveaux traitements pour les maladies neurodégénératives.

Propriétés Chimiopréventives

Les isothiocyanates naturels, y compris le this compound, sont connus pour posséder des propriétés chimiopréventives . Ils ont été trouvés pour jouer un rôle significatif dans l’activité chimiopréventive du cancer de nombreuses espèces végétales .

Synthèse du Thiophène

Les isothiocyanates, y compris le this compound, ont été utilisés dans la synthèse des thiophènes . Les thiophènes sont un type de composé hétérocyclique qui ont diverses applications en chimie organique.

Propriétés Antibactériennes

Les thiophènes synthétisés à l’aide d’isothiocyanates ont montré des propriétés antibactériennes . Cela suggère que le this compound pourrait potentiellement être utilisé dans le développement de nouveaux agents antibactériens.

Applications Médicales

Les isothiocyanates, y compris le this compound, ont été synthétisés pour des applications médicales potentielles . Ils ont été trouvés pour jouer un rôle significatif dans l’activité chimiopréventive du cancer de nombreuses espèces végétales .

Mécanisme D'action

- 4-IPITC primarily targets cellular proteins involved in antioxidant defense. It activates multiple antioxidant proteins, including NQO1, glutathione-S-transferase (GST), epoxide hydrolase, ferritin, glutamate cysteine ligase (GCL), glutathione peroxidase, glutathione reductase, heme oxygenase, thioredoxin, thioredoxin reductase, and UDP-glucuronosyl transferase .

Target of Action

Result of Action

Propriétés

IUPAC Name |

1-iodo-4-isothiocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4INS/c8-6-1-3-7(4-2-6)9-5-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNLGBRZZFRSXHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C=S)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4INS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70174601 | |

| Record name | 4-Iodophenylisothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70174601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2059-76-9 | |

| Record name | 4-Iodophenylisothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002059769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2059-76-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129262 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Iodophenylisothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70174601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-IODOPHENYL ISOTHIOCYANATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-IODOPHENYLISOTHIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WDF6UL9NHM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The study mentions 4-IPITC shows neuroprotective effects in various models. What is currently known about HOW it protects neurons, and what are the key unanswered questions?

A1: While the study demonstrates 4-IPITC's ability to reduce neuronal cell death caused by various insults like glutamate toxicity, oxygen-glucose deprivation, and oxidative stress [], the exact mechanism of action remains unclear.

- Known effects: The research observed that 4-IPITC significantly delayed the onset and severity of experimental autoimmune encephalomyelitis (EAE) in rats [], suggesting potential anti-inflammatory or immunomodulatory effects. Additionally, the compound showed some preliminary promise in a Parkinson's disease model using MPTP, although the study acknowledges limitations in sample size [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethoxy-N-[4-(2-pyrimidinylsulfamoyl)phenyl]acetamide](/img/structure/B1222424.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B1222425.png)

![2,5-Dimethyl-3-furancarboxylic acid [2-(2,3-dihydroindol-1-yl)-2-oxoethyl] ester](/img/structure/B1222426.png)

![3-[(3,4-Difluorophenyl)sulfonylamino]benzoic acid [2-[[(2-methylpropylamino)-oxomethyl]amino]-2-oxoethyl] ester](/img/structure/B1222431.png)

![3,5-Bis[[2-(4-fluorophenyl)-2-oxoethyl]thio]-4-isothiazolecarbonitrile](/img/structure/B1222435.png)

![6-(4-Methoxyphenoxy)-2-imidazo[1,2-b]pyridazinecarboxylic acid ethyl ester](/img/structure/B1222436.png)

![N-[(2-hydroxy-1-naphthalenyl)-(4-methoxyphenyl)methyl]-2-methylpropanamide](/img/structure/B1222438.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methylphenyl)thio]propanamide](/img/structure/B1222439.png)

![N-[4-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-thiazolyl]-2,3-dihydro-1,4-benzodioxin-3-carboxamide](/img/structure/B1222440.png)